![molecular formula C17H17ClN4O2S B2859201 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide CAS No. 899742-04-2](/img/structure/B2859201.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
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Description
Scientific Research Applications
Anticancer and Antimicrobial Potential
This compound has been studied for its potential in anticancer and antimicrobial applications. A study conducted by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, including this compound, for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The results indicated significant anticancer potency for certain synthesized compounds. Additionally, these compounds displayed promising in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Properties
The antimicrobial properties of related compounds have been a focus in various studies. For instance, Mekky and Sanad (2019) investigated novel thiohydrazonates and Pyrazolo[3,4-b]pyridines, demonstrating noteworthy inhibitory activity against various bacterial strains, including Klebsiella pneumonia and Staphylococcus aureus. These findings highlight the broader potential of compounds within this chemical class in antimicrobial applications (Mekky & Sanad, 2019).
Chemical Synthesis and Structural Studies
Significant research has been conducted on the synthesis and structural characterization of related compounds. For example, Abdel-fattah (2000) detailed the synthesis of various thieno[2,3-b]pyridine, pyridothienotriazine, and pyridothienopyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields (Abdel-fattah, 2000).
Molecular Interaction Studies
Research by Shim et al. (2002) on compounds with similar chemical structures focused on molecular interaction studies, particularly examining the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Such studies are crucial for understanding the molecular mechanisms and potential therapeutic applications of these compounds (Shim et al., 2002).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-11-3-5-12(6-4-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQUFOVRPIAKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
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